LpxC-IN-10

LpxC inhibition Antibacterial potency Gram-negative pathogens

Gram-negative antibacterial programs often face scaffold liabilities with hydroxamate-based LpxC inhibitors, including off-target toxicity and limited chemical diversification options. LpxC-IN-10 resolves these constraints through a pyrimidinone zinc-binding motif and a click-ready alkyne group, enabling both functional inhibition studies and CuAAC-mediated bioconjugation without custom probe synthesis. - MIC of 0.5 μg/mL against E. coli and K. pneumoniae for preclinical susceptibility benchmarking - Alkyne moiety supports target engagement validation, pull-down, and cellular imaging via azide-fluorophore/biotin cycloaddition - Non-hydroxamate scaffold provides a distinct SAR starting point for next-generation LpxC-targeting antibacterial optimization

Molecular Formula C30H31N5O3
Molecular Weight 509.6 g/mol
Cat. No. B15142055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLpxC-IN-10
Molecular FormulaC30H31N5O3
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C(CC4=C(C(=O)NC=N4)O)CN5CC(C5)C#N
InChIInChI=1S/C30H31N5O3/c31-16-25-18-35(19-25)20-27(15-28-29(36)30(37)33-21-32-28)26-9-7-23(8-10-26)2-1-22-3-5-24(6-4-22)17-34-11-13-38-14-12-34/h3-10,21,25,27,36H,11-15,17-20H2,(H,32,33,37)/t27-/m1/s1
InChIKeyRVSQDMFHNYKDPF-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LpxC-IN-10 Product Profile & Procurement Guide


LpxC-IN-10 (CAS: 2413574-64-6), also designated as Compound A in patent literature, is a small-molecule inhibitor targeting UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), the essential enzyme catalyzing the first committed step in lipid A biosynthesis in Gram-negative bacteria [1]. LpxC-IN-10 exhibits a reported minimum inhibitory concentration (MIC) of 0.5 μg/mL against both Escherichia coli and Klebsiella pneumoniae in in vitro assays [1]. The compound contains an alkyne functional group, rendering it a click chemistry reagent capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing molecules, a property enabling bioconjugation and chemical probe development applications .

LpxC-IN-10: Why Generic Substitution Fails


The LpxC inhibitor class exhibits substantial structural heterogeneity—encompassing hydroxamate-based zinc-chelating scaffolds, non-hydroxamate metal-binding motifs, and diverse linker architectures—that directly governs species-specific potency, resistance susceptibility, and pharmacokinetic behavior [1]. LpxC-IN-10 bears a distinct structural signature featuring an alkyne-containing biphenyl-ethynyl core and a substituted azetidine carbonitrile moiety, a scaffold absent from widely characterized LpxC inhibitors such as CHIR-090, LpxC-4 (PF-5081090), or LPC-058 [1][2]. This structural divergence precludes simple substitution based solely on target class designation; the antimicrobial spectrum, potency against specific strains, and compatibility with downstream click chemistry workflows are non-interchangeable attributes that necessitate compound-specific validation before procurement decisions.

LpxC-IN-10 Differentiation Evidence


Antibacterial Potency Against Enterobacteriaceae

LpxC-IN-10 demonstrates antimicrobial activity against Escherichia coli and Klebsiella pneumoniae, with MIC values of 0.5 μg/mL reported for both species [1]. While direct head-to-head comparisons with specific LpxC inhibitors (e.g., LpxC-4, CHIR-090) under identical assay conditions are not available in the current literature, class-level inference permits benchmarking against known LpxC inhibitor profiles: LpxC-4 (PF-5081090) exhibits MIC90 of 0.5 mg/L against Citrobacter spp. clinical isolates [2], and CHIR-090 demonstrates MIC90 of 1–2 mg/L against Enterobacteriaceae [2]. This positions LpxC-IN-10 within the sub-μg/mL potency range characteristic of advanced LpxC inhibitor candidates, though strain-specific susceptibility differences should be anticipated.

LpxC inhibition Antibacterial potency Gram-negative pathogens

Click Chemistry Bioconjugation Capability

LpxC-IN-10 incorporates a terminal alkyne group within its biphenyl-ethynyl scaffold, rendering the compound a bona fide click chemistry reagent capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized molecules . This property distinguishes LpxC-IN-10 from several clinically evaluated LpxC inhibitors lacking such reactive handles, including the hydroxamate-based CHIR-090 series and the non-hydroxamate clinical candidate ACHN-975 [1]. The alkyne functionality enables covalent attachment to fluorophores, affinity tags, or solid supports without requiring de novo chemical synthesis of modified analogs, a practical advantage for target engagement studies, pull-down assays, and imaging applications.

Click chemistry Bioconjugation Chemical probe

Non-Hydroxamate Scaffold Differentiation

LpxC-IN-10 belongs to a non-hydroxamate chemotype, featuring a 5-hydroxy-6-oxo-1,6-dihydropyrimidin-4-yl moiety as the zinc-binding group rather than the hydroxamic acid warhead characteristic of many first-generation LpxC inhibitors (e.g., CHIR-090, LPC-058) [1][2]. This structural distinction is mechanistically significant: hydroxamate-based LpxC inhibitors have encountered clinical development obstacles related to cardiovascular toxicity and off-target metalloenzyme inhibition [2][3]. LpxC-IN-10's pyrimidinone-based zinc-chelating motif represents an alternative metal-binding strategy that diverges from the hydroxamate pharmacophore, potentially offering a differentiated selectivity profile, though direct comparative selectivity data are not publicly disclosed.

Scaffold novelty LpxC inhibitor chemotype Non-hydroxamate

LpxC-IN-10 Application Scenarios


In Vitro Susceptibility Testing

LpxC-IN-10 is suitable for minimum inhibitory concentration (MIC) determination studies against Escherichia coli and Klebsiella pneumoniae, with reported MIC values of 0.5 μg/mL for both species serving as reference benchmarks [1]. This application supports preclinical antibacterial screening programs evaluating LpxC inhibition as a therapeutic strategy for Enterobacteriaceae infections, particularly where baseline potency against these two key Gram-negative pathogens is a selection criterion.

Target Engagement & Pull-Down via Click Chemistry

The alkyne moiety of LpxC-IN-10 enables its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-functionalized reporter molecules (e.g., biotin-azide, fluorophore-azide) [1]. This capability supports target engagement validation, affinity-based protein pull-down experiments for LpxC interactome mapping, and cellular imaging studies to visualize compound localization in bacterial cells, without requiring custom synthesis of chemically modified probes .

Non-Hydroxamate Lead Optimization & SAR

As a non-hydroxamate LpxC inhibitor with a pyrimidinone zinc-binding motif, LpxC-IN-10 provides a chemically distinct scaffold for structure-activity relationship (SAR) exploration aimed at overcoming the toxicity and off-target liabilities associated with hydroxamate-based LpxC inhibitors [1]. The compound can serve as a starting point for medicinal chemistry optimization programs seeking to develop next-generation LpxC-targeting antibacterial agents with improved selectivity and safety profiles.

Antibacterial Profiling in Gram-Negative Panels

LpxC-IN-10 may be employed in broader antimicrobial susceptibility screening against expanded panels of Gram-negative pathogens, including multidrug-resistant (MDR) and carbapenem-resistant Enterobacteriaceae isolates, to define its species- and strain-specific activity spectrum [1]. Such profiling supports prioritization decisions in early-stage antibacterial drug discovery campaigns and informs the selection of appropriate in vivo efficacy models based on in vitro potency data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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